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Ronidazole-d3

Cat. No.: B135304
CAS No.: 1015855-87-4
M. Wt: 203.17 g/mol
InChI Key: PQFRTXSWDXZRRS-FIBGUPNXSA-N
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Description

The Role of Stable Isotope Labeling in Contemporary Chemical and Biological Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comsymeres.com This process creates compounds that are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows researchers to trace the labeled molecules through complex biological or chemical processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com

The applications of stable isotope labeling are vast and diverse. In proteomics and metabolomics, it enables the precise quantification of proteins and metabolites, providing insights into cellular pathways and disease mechanisms. diagnosticsworldnews.comsilantes.com In pharmaceutical research, it is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, helping to determine the fate of a drug within an organism. symeres.comdiagnosticsworldnews.com The non-radioactive nature of stable isotopes makes them particularly suitable for studies in humans and other living organisms without the safety concerns associated with radioactive isotopes. creative-proteomics.comdiagnosticsworldnews.com

Overview of Ronidazole-d3: A Deuterium-Labeled Analog of Ronidazole (B806)

This compound is the deuterium-labeled analog of Ronidazole, where three hydrogen atoms on the methyl group are replaced with deuterium atoms. medchemexpress.comveeprho.cominvivochem.com This substitution results in a molecule with a higher molecular weight than the parent compound, Ronidazole. veeprho.com The chemical structure and properties of this compound are otherwise identical to Ronidazole, allowing it to serve as an ideal internal standard in analytical testing. clearsynth.comchembk.com

Physicochemical Properties of Ronidazole and this compound

PropertyRonidazoleThis compound
Molecular Formula C6H8N4O4 nih.govC6H5D3N4O4 veeprho.com
Molecular Weight 200.15 g/mol nih.govchemicalbook.com203.17 g/mol veeprho.comsimsonpharma.com
CAS Number 7681-76-7 nih.gov1015855-87-4 veeprho.comclearsynth.com
IUPAC Name (1-methyl-5-nitroimidazol-2-yl)methyl carbamate (B1207046) nih.gov[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate clearsynth.comlgcstandards.com
Melting Point 167-169 °C chemicalbook.com166-168 °C labsolu.cahpc-standards.com
Appearance Pale Yellow Solid chemicalbook.comWhite Solid hpc-standards.com

Significance of this compound as a Research Standard

The primary significance of this compound lies in its role as an internal standard for the quantification of Ronidazole in various biological and environmental samples. veeprho.comclearsynth.com In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to enable the accurate quantification of a target analyte. veeprho.comresearchgate.net

This compound is an ideal internal standard for Ronidazole analysis because its chemical behavior is nearly identical to that of Ronidazole, but its mass is different. This allows it to be distinguished by the mass spectrometer, correcting for any variations in sample preparation, injection volume, and instrument response. veeprho.comclearsynth.com This greatly improves the accuracy and precision of the analytical results. veeprho.com Its use is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure reliable and reproducible data. veeprho.com

Historical Context of Ronidazole and Nitroimidazole Research

The story of Ronidazole is part of the broader history of nitroimidazole compounds, a class of drugs with significant antimicrobial activity. The discovery of nitroimidazoles dates back to the 1950s with the isolation of azomycin, a 2-nitroimidazole, from Streptomyces bacteria. unimib.itresearchgate.netresearchgate.net This was followed by the synthesis of metronidazole (B1676534) in the late 1950s, which became a cornerstone for treating anaerobic bacterial and protozoal infections. nih.gov

Nitroimidazoles, including Ronidazole, have been used in veterinary medicine to treat various infections. nih.govchemicalbook.com Research into this class of compounds has been extensive, exploring their mechanisms of action, structure-activity relationships, and potential for treating a wide range of diseases, including parasitic infections and tuberculosis. unimib.itnih.govnih.gov The development of deuterated analogs like this compound represents a more recent advancement, driven by the need for highly accurate analytical methods to support ongoing research and regulatory monitoring. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O4 B135304 Ronidazole-d3 CAS No. 1015855-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583598
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-87-4
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Purity of Ronidazole D3

The synthesis of Ronidazole-d3 involves the strategic incorporation of deuterium (B1214612) atoms into the Ronidazole (B806) molecule. The primary focus of this synthesis is the deuteration of the N-methyl group, which is crucial for its function as an internal standard.

Synthetic Routes for Deuterium Incorporation in Ronidazole

The introduction of a trideuteromethyl group onto the imidazole (B134444) ring of a precursor molecule is a key step in the synthesis of this compound. While specific proprietary methods for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic strategies for the deuteration of N-heteroarylmethanes are well-established. These methods typically involve the use of deuterated reagents to introduce the CD3 group.

One common approach is the methylation of a suitable precursor, such as 2-(carbamoyloxymethyl)-5-nitroimidazole, using a deuterated methylating agent. Reagents like iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) can be employed in the presence of a base to achieve N-methylation.

Alternatively, a hydrogen-deuterium exchange reaction on the N-methyl group of Ronidazole itself can be performed. This can be achieved under acidic conditions using a deuterium source like deuterium oxide (D2O). The reaction is catalyzed by a Brønsted acid, which facilitates the exchange of protons for deuterons at the methyl group through a dearomatic enamine intermediate.

Table 1: Common Deuteration Reagents and Mechanisms

Deuteration ReagentGeneral MechanismTypical Application
Iodomethane-d3 (CD3I)Nucleophilic substitution (N-alkylation)Methylation of a precursor lacking the N-methyl group
Deuterium Oxide (D2O) with Acid CatalystHydrogen-Deuterium ExchangeDeuteration of the existing N-methyl group on Ronidazole

Optimization of Deuterium Exchange for High Isotopic Purity (>99% at the methyl group)

Achieving a high degree of isotopic purity is paramount for the utility of this compound as an internal standard. Optimization of the reaction conditions is crucial to ensure that the deuterium incorporation at the N-methyl group exceeds 99%.

For hydrogen-deuterium exchange reactions, several parameters are critical:

Choice of Acid Catalyst: The strength and concentration of the acid catalyst can significantly influence the rate and efficiency of the deuterium exchange.

Deuterium Source: A large excess of the deuterium source, typically D2O, is used to drive the equilibrium towards the deuterated product.

Temperature and Reaction Time: Higher temperatures and longer reaction times generally favor more complete deuterium exchange. However, these conditions must be carefully controlled to prevent degradation of the Ronidazole molecule.

Purification: Following the reaction, purification steps, such as recrystallization or chromatography, are employed to remove any remaining non-deuterated or partially deuterated Ronidazole, as well as other impurities.

The iterative application of the deuteration process, potentially in a continuous-flow system, can also be employed to enhance the isotopic purity to the desired level.

Analytical Confirmation of this compound Structure and Purity

A battery of analytical techniques is employed to confirm the successful synthesis, structural integrity, and isotopic purity of this compound.

Mass Spectrometry for Deuterium Content Verification (M+3 mass shift)

Mass spectrometry (MS) is a fundamental tool for verifying the incorporation of deuterium atoms. Due to the replacement of three hydrogen atoms (atomic mass ~1 amu) with three deuterium atoms (atomic mass ~2 amu), this compound exhibits a molecular weight that is three mass units higher than that of unlabeled Ronidazole. This is observed in the mass spectrum as an "M+3" mass shift. sigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of Ronidazole, with this compound serving as the internal standard. nih.govnih.govresearchgate.net In this technique, the distinct mass-to-charge (m/z) ratios of Ronidazole and this compound allow for their simultaneous detection and quantification. The predictable M+3 mass shift provides definitive evidence of successful deuteration.

Chromatographic Purity Assessment

The chemical purity of this compound is assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). lgcstandards.com HPLC separates the sample into its individual components, allowing for the quantification of any impurities. A high-purity this compound standard will exhibit a single major peak in the chromatogram, with minimal or no peaks corresponding to other substances. The purity is often determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial standards for this compound are available with purities often exceeding 95%. lgcstandards.com

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeKey Observation
Mass Spectrometry (MS)Verification of Deuterium IncorporationM+3 mass shift compared to unlabeled Ronidazole
High-Performance Liquid Chromatography (HPLC)Assessment of Chemical PurityA single major peak indicating high purity
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of Isotopic Labeling SiteAbsence of the N-methyl proton signal

Nuclear Magnetic Resonance Spectroscopy (NMR) for Isotopic Labeling Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of isotopic labeling. In the ¹H NMR spectrum of unlabeled Ronidazole, the protons of the N-methyl group produce a characteristic signal. In the ¹H NMR spectrum of successfully synthesized this compound, this signal is absent, as the protons have been replaced by deuterium, which is not detected in ¹H NMR.

A datasheet for a this compound reference standard provides ¹H-NMR spectroscopic data confirming the structure. rivm.nl The spectrum shows the expected signals for the protons on the imidazole ring and the carbamoyloxymethyl group, but the characteristic signal for the N-methyl protons is not present, confirming that the site of deuteration is indeed the methyl group. rivm.nl The spectroscopic data was reported to be consistent with the proposed structure of this compound, with no significant impurities detected. rivm.nl

Applications of Ronidazole D3 As an Internal Standard in Advanced Analytical Methodologies

Quantitative Analysis in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Ronidazole-d3 is extensively used as an internal standard for the quantification of Ronidazole (B806) and other related nitroimidazole compounds in various matrices, including bovine muscle, milk, eggs, chicken meat, honey, and poultry feed. researchgate.netnih.govnih.govsciex.comdvs.gov.my Its structural similarity to the analyte of interest, Ronidazole, but with a different mass due to the deuterium (B1214612) atoms, allows it to mimic the analyte's behavior during sample preparation and analysis. veeprho.comclearsynth.com This characteristic is crucial for correcting variations that can occur throughout the analytical process.

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net In this context, this compound is added to samples at a known concentration before any extraction or clean-up steps. nih.gov By monitoring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte's concentration, even in the presence of matrix effects or other sources of error. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for chemical measurements due to its high accuracy and precision. rsc.org The fundamental principle of IDMS involves the use of a stable, isotopically labeled version of the analyte, such as this compound, as an internal standard. nih.govresearchgate.net This isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. rsc.org

In practice, a known amount of this compound is added to the sample containing an unknown amount of Ronidazole. researchgate.net The sample then undergoes extraction, purification, and analysis by LC-MS/MS. Because the labeled and unlabeled compounds are chemically identical, any losses that occur during sample preparation will affect both compounds equally. Therefore, the ratio of the unlabeled analyte to the labeled internal standard remains constant throughout the analytical process. By measuring this final ratio with the mass spectrometer, the initial concentration of the analyte can be determined with a high degree of accuracy. rsc.org This technique effectively corrects for variations in sample recovery and matrix effects. researchgate.net

Matrix Effect Compensation and Enhanced Accuracy

The "matrix effect" is a significant challenge in LC-MS/MS analysis, where components of the sample matrix (e.g., proteins, salts, lipids) can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. sciex.comnih.gov this compound plays a crucial role in compensating for these matrix effects. nih.gov

Since this compound and Ronidazole have nearly identical chemical and physical properties, they are affected by the matrix in the same way. nih.gov If the matrix suppresses the ionization of Ronidazole, it will also suppress the ionization of this compound to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the suppressive (or enhancing) effect of the matrix is canceled out. This leads to a significant improvement in the accuracy and reliability of the quantitative results, which is particularly important when analyzing complex biological and environmental samples. sciex.com Studies have shown that the use of deuterated internal standards like this compound can lead to the absence of a significant matrix effect, allowing for quantification using a calibration curve in a simple solvent rather than a more complex matrix-matched calibration. nih.govresearchgate.net

Method Development and Validation in Complex Biological and Environmental Matrices

The development and validation of analytical methods using this compound as an internal standard are critical for ensuring the reliability of results in complex matrices such as bovine muscle, salmon, honey, and pig plasma. nih.govnih.govmicrobioticos.comnih.gov Validation is typically performed in accordance with international guidelines, such as those from the European Union. microbioticos.comnih.gov

Linearity is assessed to ensure that the method's response is proportional to the concentration of the analyte over a specific range. For methods using this compound, linearity is often demonstrated by achieving high correlation coefficients (r²) for calibration curves, typically greater than 0.99. researchgate.net For instance, in the analysis of nitroimidazoles in milk, excellent linearity was observed from 0.5 to 20 ppb. sciex.com Another study on nitroimidazoles in meat showed a linearity range of 1.5-9.0 μg kg−1. scielo.br

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS with specific precursor-to-product ion transitions for both Ronidazole and this compound provides a high degree of specificity. nih.gov

Recovery is a measure of the efficiency of the extraction process. While the use of an isotope-labeled internal standard corrects for losses during sample preparation, assessing recovery is still an important part of method validation. Studies have reported average recoveries for nitroimidazoles, including Ronidazole, to be in the range of 88-111% in egg and chicken meat, and 96% to 103% in bovine muscle. nih.govmicrobioticos.comnih.gov

Linearity and Recovery Data for Ronidazole Analysis Using this compound
MatrixLinearity RangeCorrelation Coefficient (r²)Average Recovery (%)Reference
Milk0.5 - 20 ppb≥ 0.9990 - 110 sciex.com
Meat1.5 - 9.0 µg/kgNot Specified75.0 - 116.6 scielo.br
Bovine Muscle0.5 - 2.5 µg/kg> 0.9996 - 103 researchgate.netmicrobioticos.comnih.gov
Egg and Chicken Meat0.5 - 1.0 µg/kgNot Specified88 - 111 nih.gov

For the analysis of banned or unauthorized substances, the concepts of decision limit (CCα) and detection capability (CCβ) are crucial. CCα is the limit at and above which it can be concluded with a certain statistical confidence that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specified statistical certainty. microbioticos.comnih.gov

The use of this compound in validated methods allows for the determination of low CCα and CCβ values, demonstrating the high sensitivity of these methods. For example, in the analysis of nitroimidazoles in bovine muscle, CCα values for Ronidazole were found to be as low as 0.17 µg kg⁻¹, with CCβ values at 0.41 µg kg⁻¹. researchgate.netnih.gov In another study on honey, the CCα for Ronidazole was 0.34 µg/kg and the CCβ was 0.40 µg/kg. srce.hr

Decision Limits (CCα) and Detection Capabilities (CCβ) for Ronidazole
MatrixCCα (µg/kg)CCβ (µg/kg)Reference
Bovine Muscle0.0 - 0.170.08 - 0.41 researchgate.netnih.gov
Honey0.340.40 srce.hr
Egg and Chicken Meat0.07 - 0.360.11 - 0.60 nih.gov
Pig Plasma< 10.25 - 1 nih.gov

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). For methods employing this compound, repeatability (within-day precision) and intermediate precision (between-day precision) are typically evaluated. Studies have shown CVs to be well within acceptable limits, often less than 15-20%. nih.govnih.gov

Accuracy refers to the closeness of the mean of a set of results to the true value. In methods using this compound, accuracy is often assessed by analyzing fortified samples at different concentration levels. Average accuracies are frequently reported to be within a range of 90-110%. sciex.commicrobioticos.comnih.gov

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. A robust method using this compound has been shown to provide reliable results even with day-to-day analytical variations. microbioticos.comnih.gov

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is recognized by analytical standard suppliers as suitable for use in gas chromatography (GC) applications. sigmaaldrich.com In GC-MS analysis, an ideal internal standard should exhibit similar chemical properties and chromatographic behavior to the analyte of interest, but be distinguishable by the mass spectrometer. As a deuterated isotopologue, this compound meets these criteria perfectly. It co-elutes with the non-deuterated Ronidazole, but its mass spectrum shows a distinct mass shift of +3 atomic mass units.

This co-elution and mass difference allow this compound to effectively compensate for variations that can occur during the analytical process, including sample injection variability and potential matrix-induced effects. The use of deuterated internal standards is a well-established practice in GC-MS to enhance the accuracy and precision of quantification for various compounds. gov.scotmdpi.com While this compound is deemed appropriate for GC-based methods, the bulk of published research on nitroimidazole residue analysis preferentially utilizes liquid chromatography coupled with mass spectrometry, indicating a wider adoption of LC-MS/MS for these specific analytes. sigmaaldrich.com

Integration with Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

The integration of this compound as an internal standard in Ultra-High Performance Liquid Chromatography (UHPLC), typically coupled with tandem mass spectrometry (MS/MS), represents a powerful and widely adopted strategy for the analysis of nitroimidazole residues. sigmaaldrich.com UHPLC systems, utilizing columns with sub-2 µm particles, offer significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods. When combined with the specificity of MS/MS and the precision afforded by a stable isotope-labeled internal standard, these methods provide robust and reliable quantification at very low levels.

This compound is frequently employed in the simultaneous determination of multiple nitroimidazoles, such as Ronidazole, Metronidazole (B1676534), Dimetridazole, and their metabolites, in diverse and challenging matrices including bovine muscle, fish, and eggs. researchgate.netnih.govnih.gov In these methods, a known quantity of this compound is added to the sample at an early stage of the preparation process. Because it is chemically identical to the target analyte, it experiences similar extraction efficiencies and is subject to the same matrix effects or ionization suppression/enhancement during analysis. researchgate.net By calculating the ratio of the response of the native analyte to that of the deuterated standard, analysts can achieve highly accurate and precise quantification, effectively correcting for procedural variations. nih.gov

Several validated UHPLC-MS/MS and LC-MS/MS methods showcase the successful application of this compound. For instance, a sensitive method for analyzing five nitroimidazole compounds in bovine muscle used this compound as the internal standard, achieving average accuracies between 96% and 103% for fortification levels as low as 0.5 µg/kg. researchgate.netnih.gov Another study on nitroimidazoles in salmon and honey also utilized this compound, reporting average recoveries ranging from 91.2% to 107.0%. nih.gov These findings underscore the critical role of this compound in developing high-throughput, sensitive, and reliable methods that meet stringent regulatory requirements for food safety monitoring. cabidigitallibrary.org

Research Findings on this compound in LC-MS/MS Methodologies

The following table summarizes key findings from various research studies that have employed this compound as an internal standard in liquid chromatography-mass spectrometry methods.

Study FocusMatrixTarget Analytes Quantified with this compoundKey Performance FindingsCitations
Multi-residue Analysis Bovine MuscleRonidazole, Metronidazole, Dimetridazole, Metronidazole-OH, 2-hydroxymethyl-1-methyl-5-nitroimidazoleAverage accuracy: 96-103%; Decision limit (CCα): 0.0-0.17 µg/kg; Detection capability (CCβ): 0.08-0.41 µg/kg. researchgate.netnih.gov
Isotope Dilution Analysis Egg (fresh, powder), Chicken MeatRonidazole (RNZ)For compounds with their own deuterated standard, corrected recoveries were 88-111% with a within-lab precision of ≤15%. nih.gov
Residue Determination Salmon, HoneyRonidazole (RNZ)Average recoveries: 91.2-107.0%; Detection limits: 0.05-0.2 µg/kg. nih.gov
Multi-class Veterinary Drugs Poultry, Pork, Beef, Horse, Shrimp, FishRonidazoleMethod quantifies 7 nitroimidazoles in a 6-minute UHPLC-MS/MS run. Linearity for nitroimidazoles was 1.5-9.0 µg/kg.
Confirmation in Plasma Pig PlasmaRonidazole (RNZ)Apparent recovery (corrected with deuterated IS) was between 93% and 123%. CCβ ranged from 0.25 to 1 µg/L. researchgate.net

Research on Ronidazole D3 in Pharmacokinetic and Metabolic Studies Adme

Tracers for Drug Metabolism and Distribution Studies

Stable isotope labeling is a powerful technique in pharmaceutical research for studying the pharmacokinetic profile of a drug. While studies have often utilized radiolabeled ronidazole (B806) (e.g., [14C]ronidazole) to investigate metabolism and covalent binding to proteins, the principles are directly applicable to deuterated analogs like Ronidazole-d3. nih.govnih.gov These labeled compounds act as tracers, allowing scientists to follow the drug's journey through an organism without altering its chemical behavior. This compound is particularly valuable as an internal standard in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), where it helps to correct for variations during sample preparation and analysis, ensuring accurate quantification of the parent drug and its metabolites. researchgate.netnih.gov

Tracking of Ronidazole and its Deuterated Analog in Biological Systems

Pharmacokinetic studies are essential for understanding a drug's concentration over time in the body, which helps in establishing effective administration protocols. In cats, ronidazole is absorbed rapidly and almost completely after oral administration, with drug appearing in the plasma within 10 minutes and showing a bioavailability of nearly 100%. nih.govnih.gov The drug has a relatively long terminal half-life in cats of approximately 10.5 hours after an oral dose. nih.govnih.gov

Studies in pigeons also demonstrate effective absorption. nih.gov The half-life in pigeons after intravenous administration was found to be 11 hours. nih.gov By tracking the concentration of ronidazole in plasma samples over time, researchers can determine key parameters that govern its behavior in the body.

Below is a table summarizing key pharmacokinetic parameters of ronidazole observed in animal studies.

ParameterValue (Cats, Oral Admin.)Value (Pigeons, IV Admin.)Reference
Tmax (Time to Peak Concentration) 1.02 (± 0.40) hoursN/A nih.gov
Cmax (Peak Plasma Concentration) 35.37 (± 3.03) µg/mlN/A nih.gov
Terminal Half-life (t½) 10.50 (± 0.82) hours11 hours nih.govnih.govnih.gov
Bioavailability 99.64 (± 16.54) %N/A nih.govnih.gov
Systemic Clearance 0.82 (± 0.07) ml/kg/min0.056 l/h/kg nih.govnih.govnih.gov
Volume of Distribution (Vd) N/A0.86 l/kg nih.gov

Investigation of Metabolic Pathways and Metabolite Identification

The biotransformation of ronidazole involves several key metabolic pathways. The drug is activated through reductive metabolism, a process common to 5-nitroimidazole compounds, which is crucial for its antimicrobial activity. nih.govresearchgate.net This activation leads to the formation of reactive intermediates that can interact with cellular components.

The primary step in ronidazole's metabolic activation is the reduction of its nitro group. This process is efficiently catalyzed by hepatic enzymes, particularly microsomal enzymes like NADPH-cytochrome P-450 reductase, under anaerobic conditions. nih.govnih.govresearchgate.net Studies using rat liver microsomes have shown that ronidazole is reduced to a nitro anion radical. researchgate.netnih.gov This reductive metabolism is what converts the prodrug into its active, cytotoxic form. researchgate.net

One of the significant metabolites identified in ronidazole metabolism is a hydroxylated derivative. Specifically, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) is recognized as a common metabolite of both ronidazole and a related compound, dimetridazole. researchgate.netnih.govnih.gov The formation of such hydroxylated metabolites represents a key pathway in the biotransformation and subsequent elimination of the drug.

Research into the formation of ronidazole residues has revealed that the carbamoyl (B1232498) group is often lost during its metabolic activation. nih.gov Studies using ronidazole labeled with carbon-14 (B1195169) at different positions showed that when the label was on the carbamoyl group, there was significantly less covalent binding to proteins compared to when the imidazole (B134444) ring was labeled. nih.gov This finding strongly indicates that the carbamoyl group is cleaved off during the reaction that leads to the formation of covalently bound metabolites. nih.gov

Quantitative Analysis of Ronidazole Residues and Metabolites in Tissues

The ability to accurately measure ronidazole and its metabolites in animal tissues is crucial for food safety monitoring and pharmacokinetic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for the sensitive and specific quantification of these residues. nih.govnih.gov

Methods have been developed and validated for the simultaneous determination of multiple nitroimidazoles, including ronidazole and its hydroxylated metabolite (HMMNI), in various animal tissues such as muscle. researchgate.netnih.govnih.gov In these analytical methods, this compound serves as an ideal internal standard. researchgate.netnih.gov Because it is chemically identical to ronidazole but has a different mass, it can be added to samples at the beginning of the extraction process. This allows for the correction of any analyte loss during sample preparation and compensates for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision in the final quantitative results. researchgate.netnih.gov These robust methods can detect residues at very low concentrations, often in the µg/kg range. nih.gov

Residue Depletion Studies in Food-Producing Animals

There is a notable absence of specific residue depletion studies for this compound in food-producing animals such as swine, poultry, or cattle within the reviewed scientific literature. While studies on the parent compound, Ronidazole, indicate that its residues deplete over time after withdrawal, with tissues becoming free of detectable levels after a certain period, no equivalent data has been published for this compound. For instance, research on Ronidazole in swine has shown that detectable residues are absent two days after withdrawal from feed or water. However, this data cannot be directly extrapolated to its deuterated analogue.

Species-Specific Metabolic and Depletion Profiles

Detailed species-specific metabolic and depletion profiles for this compound are not documented in available scientific papers. The metabolic fate of the non-deuterated Ronidazole has been investigated in species such as pigs and turkeys, revealing that the parent compound is the primary residue of concern. However, without specific studies on this compound, it is not possible to delineate its metabolic pathways or how they might differ between various animal species. The formation of bound residues, a characteristic of Ronidazole, has also not been investigated for the deuterated form.

Impact of Deuteration on Pharmacokinetic and Metabolic Profiles

The specific impact of deuteration on the pharmacokinetic and metabolic profile of Ronidazole has not been the subject of published comparative studies. In principle, the substitution of hydrogen with deuterium (B1214612) can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can potentially lead to a longer biological half-life and modified metabolic stability. Studies on other deuterated compounds, such as deuterated metronidazole (B1676534) (a structurally related nitroimidazole), have suggested potential alterations in biological activity and metabolic pathways. However, in the absence of direct research on this compound, any discussion of the effects of its deuteration on absorption, distribution, metabolism, and excretion would be speculative.

Environmental Fate and Degradation Pathway Research Utilizing Ronidazole D3

Environmental Monitoring of Ronidazole (B806) and its Metabolites

The detection of veterinary pharmaceuticals in the environment is a growing area of concern. Ronidazole, due to its use in livestock, can enter aquatic and terrestrial systems through various pathways. scielo.brresearchgate.net Ronidazole-d3 is instrumental in the analytical methods developed to trace the presence of Ronidazole and its transformation products in these environments.

Studies have confirmed the presence of Ronidazole in various environmental compartments. Contamination of water resources can occur through routes such as domestic sewage, hospital waste, and runoff from farms. researchgate.netscielo.br Analytical methods, often employing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have successfully quantified Ronidazole in diverse water samples. nih.govnih.gov

For instance, a surface-enhanced Raman spectroscopy (SERS) based method was developed for the detection of Ronidazole in real environmental samples, including tap water, lake water, swamp water, and soil. nih.gov The limits of detection were determined to be 1 µg/mL in ultra-pure water and ranged from 10-50 µg/mL in the more complex environmental samples. nih.govebi.ac.uk In another study, a vortex-assisted dispersive micro-solid-phase extraction method using a metal-organic framework (MIL-101(Cr)) as a sorbent was developed to detect several 5-nitroimidazoles, including Ronidazole. This method found Ronidazole concentrations in real water samples, highlighting its presence in the aquatic environment. nih.gov

A comprehensive monitoring campaign across seven European countries utilized this compound as an analytical standard to ensure the quality of data on antibiotic residues in the final effluents of wastewater treatment plants (WWTPs). csic.essigmaaldrich.com While the study focused on the risk posed by other antibiotics, the inclusion of this compound underscores its importance in large-scale environmental monitoring programs. researchgate.net

Sample TypeDetection MethodFindings / Detection LimitsReference
Tap, Lake, Swamp Waters, SoilSurface-Enhanced Raman Spectroscopy (SERS)Limits of detection: 1 µg/mL (ultra-pure water), 10-50 µg/mL (environmental samples) nih.govebi.ac.uk
Environmental Water SamplesUPLC-MS/MS after VA-D-μ-SPEPositive findings of 5-nitroimidazoles; LOD for Ronidazole: 0.06 μg/L nih.gov
Environmental Water SamplesUPLC-MS/MS after MSPELimits of detection for five 5-nitroimidazoles were between 0.012 and 0.035 ng/mL nih.gov
Wastewater Treatment Plant EffluentsUPLC-MS/MSThis compound used as an analytical standard for monitoring antibiotic residues csic.essigmaaldrich.com

Degradation Kinetics and Pathways of Ronidazole in Various Environmental Conditions

Understanding the transformation and degradation of Ronidazole is crucial for assessing its persistence and potential long-term impact on ecosystems. Research has focused on various degradation processes that may occur during water treatment or in natural aquatic environments.

The degradation of Ronidazole (RNZ) through chlorination, UV irradiation, and a combined UV/chlorine process has been systematically investigated. researchgate.netnih.gov The kinetics of RNZ degradation during chlorination were found to follow second-order behavior. The efficiency of degradation is pH-dependent, with different rate constants for reactions involving hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl⁻), as well as for the acid-catalyzed reaction. nih.govebi.ac.uk

UV irradiation alone can degrade Ronidazole more effectively than chlorination, but it exhibits a very low quantum yield of 1.02 × 10⁻³ mol E⁻¹ at a wavelength of 254 nm. researchgate.netnih.gov The combined UV/chlorine process, however, proves to be highly efficient for both degrading and mineralizing Ronidazole. researchgate.net This enhanced efficiency is attributed to the generation of highly reactive hydroxyl radicals (•OH). researchgate.netebi.ac.uk The second-order rate constant for the reaction between Ronidazole and hydroxyl radicals was determined to be (2.92 ± 0.05) × 10⁹ M⁻¹ s⁻¹. researchgate.netnih.gov Degradation intermediates were identified using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, allowing for the proposal of detailed degradation pathways for each of the three processes. nih.govebi.ac.uk

Degradation ProcessKinetic ModelRate Constants / Quantum YieldReference
Chlorination (Acid-catalyzed)Second-order(2.13 ± 0.15) × 10² M⁻² s⁻¹ researchgate.netnih.govebi.ac.uk
Chlorination (with HOCl)Second-order(0.82 ± 0.52) × 10⁻² M⁻¹ s⁻¹ researchgate.netnih.govebi.ac.uk
Chlorination (with OCl⁻)Second-order(2.06 ± 0.09) × 10⁻¹ M⁻¹ s⁻¹ researchgate.netnih.govebi.ac.uk
UV Irradiation (254 nm)-Quantum Yield (Φ) = 1.02 × 10⁻³ mol E⁻¹ researchgate.netnih.govebi.ac.uk
UV/Chlorine (•OH reaction)Second-order(2.92 ± 0.05) × 10⁹ M⁻¹ s⁻¹ researchgate.netnih.govebi.ac.uk

Photolysis, or degradation by light, is a significant abiotic degradation pathway in the environment. tesisenred.net In natural waters, this can occur directly or indirectly through reactions with transient oxidants like hydroxyl radicals (•OH) and chlorine radicals (Cl•), which are generated from photosensitizers. tesisenred.netwisc.edu

The UV/chlorine advanced oxidation process exemplifies this, where the photolysis of free chlorine generates these powerful oxidants. wisc.eduosti.gov Studies show that the steady-state concentration of hydroxyl and chlorine radicals is highest at low pH. wisc.edu However, in natural waters, the presence of dissolved organic and inorganic carbon can scavenge these radicals, reducing their steady-state concentrations and thus the degradation efficiency. wisc.edu The presence of nitrate (B79036) (NO₃⁻) can slightly promote degradation in some advanced oxidation systems, as it can also absorb UV light to produce hydroxyl radicals, albeit at a low quantum yield. mdpi.com Conversely, other ions commonly found in water may have little to no effect on the direct photolysis rate. mdpi.com

Sorption to solids such as soils, sediments, and suspended particles is a major process that removes pharmaceuticals from the aqueous phase. acs.org The tendency of a compound to adsorb to solids affects its mobility, bioavailability, and persistence in the environment.

Assessment of Environmental Impact and Persistence

The presence and persistence of pharmaceutical residues like Ronidazole in the environment raise concerns about their potential impact on non-target organisms and ecosystem health. scielo.brscielo.br Due to their biological activity, even low concentrations of antibiotics can pose a risk, particularly concerning the development of antibiotic resistance in environmental microorganisms. nih.govresearchgate.net

Although the environmental impact of Ronidazole has not been fully investigated, its detection in various environmental matrices warrants an assessment of its risk. researchgate.netlgcstandards.com Risk assessment frameworks often compare the measured environmental concentrations (MEC) or predicted environmental concentrations (PEC) with the predicted no-effect concentration (PNEC). nih.gov Studies assessing the environmental risk of hospital wastewater have included a range of pharmaceuticals, and while Ronidazole was not a primary focus, the general findings indicate that certain compounds can pose a significant risk to aquatic organisms. nih.gov The persistence of Ronidazole is influenced by its susceptibility to degradation processes like photolysis and oxidation, as well as its tendency to sorb to solids, which can act as a long-term reservoir. researchgate.netacs.org

Advanced Research Methodologies and Future Directions

High-Resolution Mass Spectrometry (HRMS) for Nitroimidazole Analysis

High-Resolution Mass Spectrometry (HRMS) has become a powerful technology for the analysis of veterinary drug residues, including nitroimidazoles, in complex matrices. researchgate.net Unlike lower resolution mass spectrometry, HRMS provides highly specific data through its ability to determine the exact mass of analytes with high accuracy, which aids in the creation of molecular formulae. irb.hr This capability is crucial for distinguishing target compounds from matrix interferences, a common challenge in residue analysis. researchgate.net

In the context of nitroimidazole analysis, HRMS is often coupled with liquid chromatography (LC). irb.hr This combination allows for the separation of compounds in a sample before they are detected by the mass spectrometer. Ronidazole-d3 plays a pivotal role in these analyses as an internal standard. researchgate.netresearchgate.net By adding a known quantity of this compound to a sample, analysts can correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of Ronidazole (B806) and other related nitroimidazole compounds. researchgate.net The use of HRMS in full-scan mode can overcome limitations of traditional tandem mass spectrometry (LC-MS/MS) by providing a comprehensive, untargeted overview of all ionizable compounds in a sample, which is invaluable for identifying a wide range of regulated or banned substances. thermofisher.com The specificity of HRMS, when combined with internal standards like this compound, provides a robust framework for the identification and confirmation of analytes in multi-residue analysis. thermofisher.comcabidigitallibrary.org

Development of Screening and Confirmatory Methods

The development of sensitive and reliable screening and confirmatory methods is essential for monitoring the illegal use of banned nitroimidazoles in food-producing animals. researchgate.netmicrobioticos.comnih.gov this compound is frequently employed as an internal standard in the validation of these analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net These methods are designed to detect and quantify residues of multiple nitroimidazoles and their metabolites in various animal-derived products, such as bovine muscle, poultry tissue, and eggs. researchgate.netnih.govnih.gov

The validation process for these methods is rigorous, often following guidelines such as those set by the European Union (Decision 2002/657/EC) or equivalent national regulations. researchgate.netmicrobioticos.comnih.gov Key validation parameters include the decision limit (CCα) and detection capability (CCβ), which define the concentration at which a laboratory can decide a sample is non-compliant and the smallest concentration of a substance that can be detected and identified, respectively. microbioticos.comnih.gov Further parameters such as accuracy, precision, and ruggedness are also determined to ensure the method is reliable for routine use. nih.gov

An isotope dilution LC-MS/MS method was developed for the simultaneous analysis of several 5-nitroimidazole drugs and their metabolites in eggs and chicken meat, using five deuterated internal standards, including this compound. nih.gov For compounds with a corresponding deuterated internal standard, the method demonstrated excellent performance, with corrected recoveries between 88% and 111% and good precision. nih.gov Similarly, a sensitive LC-MS/MS method for nitroimidazoles in bovine muscle used this compound as an internal standard and was validated with average accuracies ranging from 96% to 103%. researchgate.netnih.gov

MatrixAnalyte(s)Internal StandardMethodCCα (µg/kg)CCβ (µg/kg)Recovery (%)Source(s)
Bovine Muscle5 Nitroimidazoles & MetabolitesThis compoundLC-MS/MS0.0 - 0.170.08 - 0.4196 - 103 researchgate.net, microbioticos.com, nih.gov
Poultry Muscle, Plasma, Egg4 Nitroimidazoles & MetabolitesStable Isotope-Labelled AnaloguesLC-MS0.05 - 0.440.08 - 0.9093 - 103 nih.gov
Egg & Chicken Meat5-Nitroimidazoles & MetabolitesThis compound, othersLC-MS/MS0.07 - 0.360.11 - 0.6088 - 111 nih.gov

Application of this compound in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is a fundamental technique for accurate quantification. silantes.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isotope-Coded Affinity Tag (ICAT) utilize isotopes to enable precise quantitative comparisons of protein levels between different samples. silantes.com this compound, as a stable isotope-labeled compound, fits within this paradigm, primarily by serving as an internal standard for quantitative analysis.

When analyzing proteins by mass spectrometry, especially in complex biological samples, variations can occur during sample preparation and the analytical run. The addition of a known amount of a stable isotope-labeled peptide or protein allows for the accurate quantification of the corresponding unlabeled analyte. nih.gov This is because the labeled and unlabeled compounds are chemically identical and behave similarly during extraction, ionization, and fragmentation, but are distinguishable by their mass difference. musechem.com

While this compound itself is not directly incorporated into proteins like labeled amino acids, its role as a deuterated standard is analogous to the function of labeled standards in targeted proteomics. nih.gov In targeted proteomics, researchers quantify specific proteins by monitoring unique peptides derived from them. Stable isotope-labeled versions of these peptides are used as internal standards to achieve high precision and accuracy. nih.gov The principles underpinning the use of this compound in residue analysis—enhancing analytical precision and accuracy—are the same principles that make stable isotope labeling a powerful tool in proteomics research. adesisinc.commdpi.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing high-purity Ronidazole-d3, and how can isotopic purity be validated?

  • Methodology : Synthesis typically involves deuteration of the parent compound (Ronidazole) using deuterated reagents under controlled conditions (e.g., catalytic hydrogenation with deuterium gas). Isotopic purity (>98%) is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For MS, the molecular ion cluster ([M+H]+) should show a distinct shift corresponding to three deuterium atoms (C6D3H5N4O4; MW 203.17) .
  • Key Considerations : Monitor reaction kinetics to avoid incomplete deuteration, which can introduce non-deuterated impurities. Use deuterated solvents (e.g., D2O) to prevent back-exchange .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated internal standards like this compound minimize matrix effects and improve quantification accuracy. For example, a validated LC-MS/MS method might use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile, achieving a limit of detection (LOD) of 0.1 ng/mL .
  • Data Interpretation : Calibration curves (1–100 ng/mL) should demonstrate linearity (R² > 0.99) and precision (CV < 15%). Cross-validate with non-deuterated Ronidazole to confirm no interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Follow GHS hazard codes for similar nitroimidazoles (e.g., skin/eye irritation, respiratory risks). Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C to prevent degradation .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound stability data across studies?

  • Experimental Design : Conduct stability studies under varying conditions (pH, temperature, light) with controlled replicates. For example, compare degradation rates in plasma (pH 7.4) vs. gastric fluid (pH 1.2) using LC-MS/MS. Statistical tools like ANOVA can identify significant factors (p < 0.05) .
  • Data Contradiction Analysis : If conflicting results arise (e.g., stability in buffer vs. biological matrices), investigate matrix-specific interactions (e.g., protein binding) or deuterium exchange kinetics. Use deuterium-labeled controls to isolate variables .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound pharmacokinetic studies?

  • Methodology : Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-subject variability. For example, model AUC (area under the curve) vs. dose using a one-compartment model with first-order elimination. Validate with bootstrap analysis (95% confidence intervals) .
  • Pitfalls to Avoid : Overfitting models with excessive covariates; use Akaike Information Criterion (AIC) to balance complexity and fit. Report p-values with exact values (e.g., p = 0.032) instead of thresholds (e.g., p < 0.05) .

Q. How can researchers optimize this compound detection in complex environmental samples (e.g., wastewater)?

  • Method Optimization : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates (>80%). Couple with high-resolution MS (HRMS) to distinguish this compound from isobaric contaminants. For example, Orbitrap MS at 140,000 resolution achieves a mass accuracy < 2 ppm .
  • Validation Metrics : Include matrix-matched calibration standards and assess ion suppression/enhancement (%) via post-column infusion .

Methodological Best Practices

Q. What criteria should guide the selection of deuterated vs. non-deuterated internal standards in this compound assays?

  • Decision Framework : Use deuterated standards (e.g., this compound) when analyzing non-deuterated analogs to correct for ionization variability. However, in multi-residue assays, ensure co-eluting compounds do not share similar fragmentation patterns (e.g., m/z transitions) .
  • Validation Step : Perform cross-talk tests by spiking deuterated and non-deuterated standards into the same sample to confirm no signal interference .

Q. How can researchers ensure reproducibility in this compound studies when scaling up from in vitro to in vivo models?

  • Reproducibility Protocol : Standardize dosing regimens (e.g., mg/kg body weight) and sampling times across cohorts. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro IC50 values to in vivo efficacy .
  • Documentation : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding methods .

Tables for Key Data

Parameter Typical Value Method Reference
Isotopic Purity>98%HRMS
LC-MS/MS LOD0.1 ng/mLMatrix-matched
Plasma Stability (24h, 25°C)95% RecoverySPE-LC-MS/MS
Deuterium Exchange Rate<2% in D2O (24h)NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.